N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide

Description

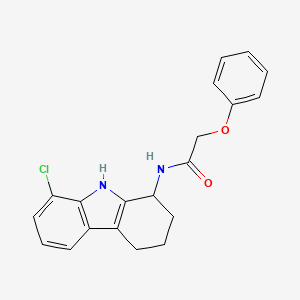

N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide is a tetrahydrocarbazole derivative featuring a chloro substituent at the 8-position of the carbazole core and a phenoxyacetamide group at the 1-position.

Properties

Molecular Formula |

C20H19ClN2O2 |

|---|---|

Molecular Weight |

354.8 g/mol |

IUPAC Name |

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide |

InChI |

InChI=1S/C20H19ClN2O2/c21-16-10-4-8-14-15-9-5-11-17(20(15)23-19(14)16)22-18(24)12-25-13-6-2-1-3-7-13/h1-4,6-8,10,17,23H,5,9,11-12H2,(H,22,24) |

InChI Key |

PFGOSDKLSCHLQB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)COC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide typically involves the following steps:

-

Formation of the Carbazole Core: : The initial step involves the synthesis of the carbazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a common method used to prepare carbazole derivatives.

-

Chlorination: : The carbazole core is then chlorinated at the 8-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

-

Amidation: : The chlorinated carbazole is then reacted with phenoxyacetic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : The compound can also be reduced to form different reduced derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

-

Substitution: : The compound can undergo substitution reactions, particularly at the phenoxyacetamide moiety. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products Formed

Oxidation: Oxidized carbazole derivatives.

Reduction: Reduced carbazole derivatives.

Substitution: Halogenated, nitrated, or sulfonated carbazole derivatives.

Scientific Research Applications

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide has a wide range of scientific research applications:

-

Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

-

Biology: : The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

-

Medicine: : Due to its potential therapeutic properties, the compound is being investigated for its use in the treatment of various diseases, including cancer and infectious diseases.

-

Industry: : The compound is used in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

-

Inhibit Enzymes: : The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways. This is particularly relevant in its antimicrobial and anticancer activities.

-

Bind to Receptors: : The compound can bind to specific receptors on the surface of cells, leading to the modulation of cellular signaling pathways. This is important for its potential therapeutic effects.

-

Induce Apoptosis: : The compound can induce programmed cell death (apoptosis) in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydrocarbazole Derivatives

Key Observations :

- Chloro Position : The target compound’s 8-Cl substituent contrasts with the 6-Cl in ’s derivative, which may alter electronic distribution and steric interactions in binding pockets.

- Functional Groups: The phenoxyacetamide group distinguishes the target from the simpler amine () and the benzazepine-based Lorcaserin (), suggesting divergent pharmacological targets .

Spectroscopic and Crystallographic Characterization

Table 2: Spectroscopic Comparison

Insights :

- The target’s IR spectrum would lack nitro (NO₂) stretches (e.g., 1504 cm⁻¹ in ’s 6b) but retain carbonyl (C=O) and ether (C-O) signatures .

- Crystallographic tools like SHELX () and ORTEP () are critical for resolving tetrahydrocarbazole conformations, particularly ring puckering (see ) and hydrogen-bonding networks () .

Pharmacological and Physicochemical Properties

- Target Compound: No direct activity data is provided, but tetrahydrocarbazoles are explored for CNS activity. The phenoxyacetamide group may target serotonin or dopamine receptors, akin to Lorcaserin (), a 5-HT2C agonist .

- Derivatives : Chloro and fluoro substituents enhance metabolic stability and receptor affinity, suggesting the target’s 8-Cl could confer similar advantages .

- Solubility and Bioavailability: The phenoxy group may reduce solubility compared to ’s amine derivative, necessitating formulation optimization.

Biological Activity

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide is a synthetic compound derived from carbazole, notable for its potential therapeutic applications in various biological contexts. This article reviews its biological activity, focusing on its neuroprotective effects, anti-inflammatory properties, and interactions with specific molecular targets.

Chemical Structure and Properties

- Molecular Formula : C18H16ClN3O

- Molecular Weight : 325.8 g/mol

- IUPAC Name : this compound

The compound features a tetrahydrocarbazole backbone with a chloro substituent and an acetamide functional group. These structural characteristics contribute significantly to its biological activity.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It interacts with the SirT1 enzyme, which is crucial in cellular metabolism and aging processes. This interaction suggests potential applications in treating neurodegenerative diseases such as Huntington's disease by mitigating the toxic effects of abnormal proteins in neuronal cells .

Case Study: Neuroprotective Activity

A study demonstrated that the compound could reduce neuronal cell death induced by glutamate toxicity. The protective effect was observed at concentrations as low as 3 µM, attributed to its antioxidative properties .

Anti-inflammatory Properties

In addition to neuroprotection, the compound has shown promise as an anti-inflammatory agent. It acts as an antagonist for CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), which may have implications for treating allergic responses and asthma by inhibiting Th2 cell activation.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

| Target | Effect | Implications |

|---|---|---|

| SirT1 | Modulates aging and metabolism | Potential treatment for neurodegenerative diseases |

| CRTH2 | Inhibits Th2 cell activation | Possible application in allergy and asthma treatment |

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Their varying degrees of biological activity highlight the importance of specific substituents on the carbazole structure:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| Compound A | Fluoro group at para-position | Enhanced anticancer activity |

| Compound B | Bulky substituents at N-position | Significant neuroprotective activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.